(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride
CAS No.: 1245606-66-9
Cat. No.: VC11502694
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245606-66-9 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 |
| IUPAC Name | methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
| SMILES | CC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Introduction
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is a chiral organic compound with significant relevance in chemical and pharmaceutical research. It is characterized by its unique structure, which includes a methyl ester and an amino group attached to a propanoic acid backbone, with an o-tolyl group contributing to its biological activity. This compound is often used as a building block in the synthesis of biologically active molecules.
Hazard Information
-
GHS Classification: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Applications
This compound is primarily used in research and development, particularly in the pharmaceutical industry. It serves as an intermediate in the synthesis of biologically active compounds, where its chiral nature is crucial for achieving specific pharmacological effects.
Suppliers and Availability
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is available from several chemical suppliers, including AChemBlock and American Elements, with purity levels typically exceeding 95% .
Data Table
| Property | Description |
|---|---|
| CAS Number | 1245606-66-9 |
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.71 g/mol |
| Purity | 97% |
| IUPAC Name | methyl (S)-3-amino-3-(o-tolyl)propanoate hydrochloride |
| SMILES | O=C(OC)CC@HC1=CC=CC=C1C.[H]Cl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume